MFCD18317533
Description
MFCD18317533 is a chemical compound identifier within the MDL Numbering System, which is widely used to catalog commercially available chemicals for research and industrial applications. These compounds often exhibit distinct physicochemical properties, such as solubility, stability, and bioactivity, which are critical for their intended uses .
Properties
IUPAC Name |
2-chloro-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c1-19-11-3-2-7(5-10(11)15)8-4-9(13(17)18)12(14)16-6-8/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRHQZIIXFSSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687562 | |
| Record name | 2-Chloro-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-26-1 | |
| Record name | 2-Chloro-5-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317533 involves several steps, each requiring specific reagents and conditions. One common method includes the reaction of a precursor compound with a specific reagent under controlled temperature and pressure conditions. For example, the preparation might involve the use of organolithium reagents and catalysts such as copper or iron complexes . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: MFCD18317533 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups in its structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
MFCD18317533 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions, contributing to the development of new compounds and materials. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific molecular targets. In industry, it is utilized in the production of advanced materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of MFCD18317533 involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which this compound is used. For example, it may act as an inhibitor of a particular enzyme, blocking its activity and affecting the associated biochemical pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD18317533, we analyze structurally and functionally analogous compounds from the evidence. These comparisons focus on molecular features, synthesis routes, and biological or industrial relevance.
Table 1: Key Properties of this compound and Analogous Compounds
Structural Similarities and Differences
- Core Heterocycles : CAS 918538-05-3 (C₆H₃Cl₂N₃) features a pyrrolotriazine core, similar to this compound’s inferred structure, but differs in halogen substitution patterns. In contrast, CAS 1533-03-5 (C₁₀H₉F₃O) contains a trifluoromethyl ketone group, offering distinct electronic effects for material science applications .
- Functional Groups : CAS 1761-61-1 (C₇H₅BrO₂) includes a brominated benzimidazole moiety, prioritizing electrophilic reactivity over the nucleophilic character of triazine-based compounds like this compound .
Functional and Industrial Comparisons
- Pharmaceutical Relevance : Triazine derivatives (e.g., CAS 918538-05-3) are valued for kinase inhibition, whereas fluorinated compounds (e.g., CAS 1533-03-5) enhance metabolic stability in drug candidates .
- Synthetic Accessibility : this compound’s inferred synthesis aligns with green chemistry principles, akin to CAS 1761-61-1’s catalyst-driven imidazole synthesis .
Research Findings and Limitations
- Methodology : Comparative analyses rely on computational models (e.g., ESOL for solubility) and empirical data from synthetic protocols .
- Contradictions : Some evidence prioritizes fluorinated compounds for industrial scalability , while others emphasize halogenated heterocycles for targeted bioactivity .
- Gaps : Direct experimental data for this compound are absent in the evidence, necessitating extrapolation from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
